molecular formula C21H14BrCl2NO3 B297330 N-(2-benzoyl-4-chlorophenyl)-2-(4-bromo-2-chlorophenoxy)acetamide

N-(2-benzoyl-4-chlorophenyl)-2-(4-bromo-2-chlorophenoxy)acetamide

Katalognummer B297330
Molekulargewicht: 479.1 g/mol
InChI-Schlüssel: GVYCZTBIOQBMQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-benzoyl-4-chlorophenyl)-2-(4-bromo-2-chlorophenoxy)acetamide, commonly known as BCPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BCPAA belongs to the class of organic compounds known as benzamides and is structurally similar to other compounds such as benzocaine and procainamide.

Wirkmechanismus

The exact mechanism of action of BCPAA is not fully understood, but studies have shown that it acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, BCPAA reduces inflammation and pain.
Biochemical and Physiological Effects:
BCPAA has been shown to have a range of biochemical and physiological effects. Studies have shown that BCPAA can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, BCPAA has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BCPAA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new pain-relieving drugs. Additionally, BCPAA has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of BCPAA is its relatively low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on BCPAA. One area of interest is the development of new pain-relieving drugs based on the structure of BCPAA. Additionally, further research is needed to fully elucidate the mechanism of action of BCPAA and to identify other potential targets for the compound. Finally, studies are needed to determine the safety and efficacy of BCPAA in human clinical trials.

Synthesemethoden

The synthesis of BCPAA involves the reaction between 4-bromo-2-chlorophenol and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-(2-chloroethoxy)acetic acid to obtain BCPAA. The synthesis of BCPAA is relatively straightforward and can be achieved using standard laboratory techniques.

Wissenschaftliche Forschungsanwendungen

BCPAA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that BCPAA exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs. Additionally, BCPAA has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.

Eigenschaften

Molekularformel

C21H14BrCl2NO3

Molekulargewicht

479.1 g/mol

IUPAC-Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-bromo-2-chlorophenoxy)acetamide

InChI

InChI=1S/C21H14BrCl2NO3/c22-14-6-9-19(17(24)10-14)28-12-20(26)25-18-8-7-15(23)11-16(18)21(27)13-4-2-1-3-5-13/h1-11H,12H2,(H,25,26)

InChI-Schlüssel

GVYCZTBIOQBMQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC3=C(C=C(C=C3)Br)Cl

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC3=C(C=C(C=C3)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.